

## GSK2556286: A Novel Approach to Combatting Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2556286 |           |
| Cat. No.:            | B1650843   | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis (TB) control efforts. **GSK2556286** is a novel, orally active small molecule that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb.[1][2][3][4][5] This technical guide provides a comprehensive overview of **GSK2556286**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of anti-tubercular drug discovery.

#### Mechanism of Action

GSK2556286 exhibits a novel mechanism of action centered on the disruption of cholesterol metabolism in M. tuberculosis, a process crucial for the pathogen's survival within the host macrophage.[4][6] The compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][8][9] Activation of Rv1625c leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[8][10] This surge in cAMP signaling is believed to negatively regulate the utilization of cholesterol and propionate, thereby inhibiting the growth of Mtb, particularly within the cholesterol-rich environment of the macrophage.[1][4] Importantly, resistance to GSK2556286 has been associated with mutations



in the rv1625c gene.[7][8] Furthermore, **GSK2556286** does not exhibit cross-resistance with existing anti-tubercular drugs, highlighting its potential as a valuable component of new combination therapies.[1][2][5]



Click to download full resolution via product page



Figure 1: Proposed mechanism of action of GSK2556286.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GSK2556286**, demonstrating its potency and efficacy.

Table 1: In Vitro Activity of GSK2556286

| Parameter | M.<br>tuberculosis<br>Strain                       | Culture<br>Condition             | Value                                           | Reference        |
|-----------|----------------------------------------------------|----------------------------------|-------------------------------------------------|------------------|
| IC50      | H37Rv                                              | Intramacrophage<br>(THP-1 cells) | 0.07 μΜ                                         | [1][2][3][5][10] |
| IC50      | H37Rv                                              | Axenic culture with cholesterol  | 2.12 μΜ                                         | [10]             |
| IC50      | H37Rv                                              | Axenic culture with glucose      | >125 μM                                         | [10]             |
| IC50      | Erdman                                             | Axenic culture with cholesterol  | 0.71 μΜ                                         | [10]             |
| IC50      | Erdman                                             | Axenic culture with glucose      | >50 μM                                          | [10]             |
| MIC90     | Panel of 45<br>clinical isolates<br>(DS, MDR, XDR) | With cholesterol                 | Not specified, but consistent activity observed | [4]              |

Table 2: In Vivo Efficacy of GSK2556286 in Mouse Models of Tuberculosis



| Mouse Model                   | Dosing Regimen                                                    | Outcome                                                     | Reference |
|-------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------|-----------|
| BALB/c (chronic infection)    | 10-200 mg/kg, p.o., 5<br>days/week for 4<br>weeks                 | Significant bactericidal<br>effect, maximal at ~10<br>mg/kg | [10]      |
| C3HeB/FeJ (chronic infection) | 10-200 mg/kg, p.o., 5<br>days/week for 4<br>weeks                 | Significant bactericidal effect                             | [10]      |
| BALB/c (subacute infection)   | 50 mg/kg, p.o., single<br>dose with Bedaquiline<br>and Pretomanid | Increased efficacy<br>compared to BPa<br>alone              | [6][10]   |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings.

1. In Vitro Intramacrophage Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of **GSK2556286** against M. tuberculosis residing within macrophages.

- Cell Line: THP-1 human monocytic cell line.
- Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Infection: Infect the differentiated THP-1 cells with M. tuberculosis (e.g., H37Rv) at a specified multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
- Compound Addition: After removing extracellular bacteria, add serial dilutions of GSK2556286 to the infected cell cultures.
- Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 humidified incubator.
- Viability Assessment: Determine bacterial viability using a reporter strain (e.g., expressing luciferase or GFP) or by lysing the macrophages and plating for colony-forming units (CFU).



- Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
- 2. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

This protocol describes the evaluation of the bactericidal activity of **GSK2556286** in a chronic infection mouse model.

- Animal Model: BALB/c or C3HeB/FeJ mice.
- Infection: Infect mice via aerosol route with a low dose of M. tuberculosis (e.g., H37Rv) to
  establish a chronic infection, typically waiting 4-6 weeks post-infection before starting
  treatment.
- Drug Formulation and Administration: Formulate GSK2556286 for oral gavage. Administer
  the compound daily or five days a week for a specified duration (e.g., 4 weeks).
- Outcome Measurement: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (CFU).
- Data Analysis: Compare the CFU counts in the treated groups to the untreated control group to determine the reduction in bacterial load.







Click to download full resolution via product page

**Figure 2:** General experimental workflow for evaluating **GSK2556286**.



## **Clinical Development**

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of **GSK2556286** in healthy adult participants.[5][11] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[11] The trial also included an investigation into the effect of food on the pharmacokinetics of the compound.[11] However, the study was terminated based on pre-defined stopping criteria.[11][12]

#### **Conclusion and Future Directions**

**GSK2556286** represents a promising novel anti-tubercular agent with a distinct mechanism of action that is effective against drug-resistant strains of M. tuberculosis. Its ability to target cholesterol metabolism, a key pathway for intracellular survival of the pathogen, makes it a valuable candidate for further investigation. While the initial Phase 1 clinical trial was halted, the preclinical data strongly support the continued exploration of compounds targeting the Rv1625c adenylyl cyclase and the associated cAMP signaling pathway. Further research should focus on understanding the precise reasons for the clinical trial termination, optimizing the pharmacological properties of this class of compounds, and exploring their potential in novel combination regimens to shorten and improve the treatment of drug-resistant tuberculosis. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. GSK2556286 | Antibacterial | TargetMol [targetmol.com]
- 4. biorxiv.org [biorxiv.org]







- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]
- 12. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [GSK2556286: A Novel Approach to Combatting Drug-Resistant Tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1650843#gsk2556286-for-drug-resistanttuberculosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com